[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-methyl- [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-methyl-
Brand Name: Vulcanchem
CAS No.: 57250-39-2
VCID: VC16271056
InChI: InChI=1S/C5H5N5O/c1-3-4(11)10-5(9-8-3)6-2-7-10/h2H,1H3,(H,6,7,9)
SMILES:
Molecular Formula: C5H5N5O
Molecular Weight: 151.13 g/mol

[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-methyl-

CAS No.: 57250-39-2

Cat. No.: VC16271056

Molecular Formula: C5H5N5O

Molecular Weight: 151.13 g/mol

* For research use only. Not for human or veterinary use.

[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-methyl- - 57250-39-2

Specification

CAS No. 57250-39-2
Molecular Formula C5H5N5O
Molecular Weight 151.13 g/mol
IUPAC Name 3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one
Standard InChI InChI=1S/C5H5N5O/c1-3-4(11)10-5(9-8-3)6-2-7-10/h2H,1H3,(H,6,7,9)
Standard InChI Key QQCSATCWULONJK-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C2N=CNN2C1=O

Introduction

Chemical Structure and Nomenclature

Core Structural Features

3-Methyl- triazolo[5,1-c][1, triazin-4(1H)-one consists of a triazole ring (1,2,4-triazole) fused to a triazinone moiety (1,2,4-triazin-4-one). The methyl group at position 3 introduces steric and electronic modifications that influence reactivity and biological interactions . The IUPAC name explicitly defines the annulation pattern ([5,1-c]) and substituent placement, ensuring unambiguous identification .

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name3-methyl- triazolo[5,1-c] triazin-4(1H)-one
Molecular FormulaC₅H₅N₅O
Molecular Weight151.13 g/mol
CAS Registry Number61139-69-3

Spectroscopic Characterization

The compound’s structure is validated through NMR and mass spectrometry. The 1H^1H-NMR spectrum typically shows a singlet for the methyl group at δ 2.45 ppm and aromatic protons between δ 8.2–8.8 ppm, consistent with fused heteroaromatic systems . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 151.13 (calculated for C₅H₅N₅O) .

Synthesis and Optimization

Cyclization Strategies

The synthesis of 3-methyl- triazolo[5,1-c] triazin-4(1H)-one leverages cyclization reactions between nitrogen-rich precursors. A common route involves the condensation of methyl-substituted amidrazones with carbonyl derivatives under acidic conditions . For example, heating methylamidrazone with ethyl glyoxylate in acetic acid yields the triazinone core, followed by cyclodehydration to form the triazole ring .

Table 2: Representative Synthetic Conditions

PrecursorReagents/ConditionsYield (%)
MethylamidrazoneEthyl glyoxylate, AcOH, Δ78
3-Amino-1,2,4-triazolePhosgene, DCM, 0°C65

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis using ball milling. This method reduces reaction times from hours to minutes while maintaining yields above 70% . Catalytic systems employing copper(I) iodide or iron(III) chloride enhance regioselectivity, minimizing byproducts like regioisomeric triazolo-triazines .

Physicochemical Properties

Thermodynamic Stability

Differential scanning calorimetry (DSC) reveals a melting point of 214–216°C, indicative of high thermal stability. The compound’s crystalline structure, confirmed by X-ray diffraction, contributes to its low solubility in polar solvents (e.g., 0.12 mg/mL in water at 25°C) .

Computational Predictions

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a planar geometry with partial charge localization on the triazinone oxygen (Mulliken charge: −0.43 e) and N2 of the triazole ring (+0.21 e) . These features facilitate π-π stacking and hydrogen-bonding interactions in biological targets.

Biological Activities and Mechanisms

Antiviral Efficacy

Derivatives of this scaffold inhibit RNA-dependent RNA polymerase (RdRp) in viruses like SARS-CoV-2. Molecular docking studies show binding affinity (−8.9 kcal/mol) to RdRp’s active site, disrupting nucleotide incorporation . In vitro assays against influenza A/H1N1 demonstrate 50% effective concentration (EC₅₀) values of 1.2 μM, outperforming oseltamivir (EC₅₀: 3.8 μM) .

Antibacterial Action

The methyl group enhances membrane permeability, enabling activity against Gram-positive pathogens. Against Staphylococcus aureus, the minimum inhibitory concentration (MIC) is 2.5 μg/mL, comparable to vancomycin (MIC: 1.0 μg/mL) . Resistance development is mitigated by the compound’s dual inhibition of dihydrofolate reductase and penicillin-binding protein 2a .

Table 3: Biological Activity Profile

Target OrganismAssay TypeResult (Value)
SARS-CoV-2RdRp InhibitionIC₅₀ = 0.87 μM
Escherichia coliMIC5.0 μg/mL
HeLa CellsCytotoxicityCC₅₀ = 32 μM

Pharmacological Applications

Drug Development Prospects

Structural analogs of this compound are under investigation as broad-spectrum antivirals. Modifications at position 7 (e.g., sulfanyl or nitro groups) improve bioavailability and target engagement . A prodrug strategy using acetyl-protected hydroxyl derivatives increases oral absorption by 40% in murine models .

Explosive Materials Research

The nitro-functionalized variant, 3,7-dinitro-4-amino-[1, triazolo[5,1-c] triazin-4(1H)-one, exhibits detonation velocity (8,150 m/s) surpassing TNT (6,900 m/s) . Its low sensitivity to friction (IS > 40 J) positions it as a safer high-energy material for industrial applications .

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